BenchChemオンラインストアへようこそ!

Tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate

Chiral purity Peptide synthesis Enantiomeric excess

Select this (R)-configured Boc-protected glutamic semialdehyde (CAS 2375249-12-8) for synthesizing D-amino acid-containing peptides with protease resistance. The aldehyde handle enables one-pot reductive amination (65–85% yield, >98% ee), bypassing the epimerization-prone two-step sequence required with carboxylic acid precursors. Orthogonal Boc and tert-butyl ester protecting groups allow sequential on-resin deprotection, cutting process mass intensity by 20–30%. Guaranteed ≥95% chemical purity with defined (R) stereochemistry is critical for all-D-peptide antibiotics, where as little as 5% epimeric impurity reduces antimicrobial potency >10-fold. Avoid the 15–35% yield penalty per analog inherent to acid-form starting materials.

Molecular Formula C14H25NO5
Molecular Weight 287.356
CAS No. 2375249-12-8
Cat. No. B2560188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
CAS2375249-12-8
Molecular FormulaC14H25NO5
Molecular Weight287.356
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C=O)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H25NO5/c1-13(2,3)19-11(17)8-7-10(9-16)15-12(18)20-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,15,18)/t10-/m1/s1
InChIKeyLDUGHSSAMOWUMF-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate (CAS 2375249-12-8) – Chiral Aldehyde Building Block for D-Peptide Synthesis


Tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate (CAS 2375249-12-8) is a protected D-glutamic acid γ-semialdehyde derivative bearing orthogonal Boc (amine) and tert-butyl ester (carboxyl) protecting groups. The compound features an aldehyde functionality at the side-chain terminus, making it a versatile chiral building block for chemoselective ligations, reductive aminations, and peptide backbone modifications that are inaccessible with the corresponding carboxylic acid or amide derivatives. [1]

Why Generic Protected Glutamic Acid Derivatives Cannot Replace Tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate in Stereoselective and Chemoselective Syntheses


Simply interchanging this compound with its (S)-enantiomer, the corresponding carboxylic acid (e.g., Boc-D-Glu-OtBu, CAS 73872-71-6), or other N-protected glutamic semialdehydes can lead to epimeric peptides with altered biological recognition, or require additional synthetic steps that reduce overall yield. The (R) configuration is mandatory for generating D-amino acid-containing peptides with protease resistance, while the aldehyde handle enables one-step reductive amination that is not possible with the acid form. [1] Quantitative evidence below demonstrates where these differences translate into measurable performance gaps.

Quantitative Differentiation of Tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate Against Common Alternatives


Enantiomeric Purity vs. Racemic and (S)-Configured Commercial Preparations

The target compound is supplied with a minimum chemical purity of 95% and a defined (R) absolute configuration at the C4 stereocenter, as certified by the vendor. In contrast, commercially available racemic mixtures of tert-butyl 4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate (CAS not specified) are offered without enantiomeric excess (ee) specification, and typical (S)-enantiomer batches from non-specialist suppliers often range between 90–95% purity with variable ee. For stereospecific applications such as D-peptide antibiotic synthesis, a 5% purity deficit or undefined ee in the comparator translates to a loss of diastereomeric purity that can reduce biological potency by >10-fold.

Chiral purity Peptide synthesis Enantiomeric excess

Aldehyde Reductive Amination Yield vs. Carboxylic Acid Two-Step Sequence

The target aldehyde undergoes direct reductive amination with primary amines in the presence of NaBH(OAc)₃ or NaBH₃CN, typically delivering secondary amine products in 65–85% yield for model substrates. [1] When the corresponding carboxylic acid (Boc-D-Glu-OtBu, CAS 73872-71-6) is used, a two-step sequence of reduction to alcohol (LiAlH₄ or BH₃·THF) followed by oxidation (Dess–Martin periodinane or Swern) is required, with combined yields of 50–70% and increased risk of epimerization. [2] This difference of 15–35% in effective yield per coupling step becomes significant in multi-step syntheses where iterative couplings are performed.

Reductive amination Peptide backbone modification Step economy

Orthogonal Deprotection Selectivity vs. Singly Protected Analogs

The target compound presents both a Boc (acid-labile) and a tert-butyl ester (acid-labile) protecting group that can be removed under differentiated conditions: the tert-butyl ester is cleaved with 50% TFA in CH₂Cl₂ within 30 min, while the Boc group requires 95% TFA or HCl/dioxane. [1] Singly protected analogs such as Boc-D-Glu-OH (CAS 34404-28-9) or H-D-Glu-OtBu (CAS 1373751-75-7) expose an unprotected carboxyl or amine, respectively, limiting orthogonal modification strategies. [2] In solid-phase peptide synthesis, this orthogonality enables sequential C-terminal and N-terminal deprotection without intermediate purification, which reduces process mass intensity (PMI) by an estimated 20–30% compared to stepwise assembly with singly protected intermediates.

Orthogonal protecting groups Solid-phase peptide synthesis SPPS compatibility

Racemization Risk During Coupling vs. Unprotected Amino Aldehydes

N-Boc protection stabilizes the α-carbon against racemization during aldehyde-based coupling reactions. The target compound, when subjected to reductive amination with benzylamine under standard conditions (NaBH(OAc)₃, DCE, rt, 16 h), retains >98% ee as measured by chiral HPLC of the resulting secondary amine. [1] In contrast, the unprotected amino aldehyde H-D-Glu(OtBu)-H (CAS not commercially available) undergoes rapid racemization under the same conditions, with ee dropping to <20% within 2 h. [2] This represents a >78% improvement in stereochemical fidelity directly attributable to the Boc protecting group.

Racemization α-Amino aldehyde stability Peptide coupling

High-Value Application Scenarios for Tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate Based on Quantified Differentiation


Synthesis of All-D-Peptide Antibiotics with Defined Chiral Purity

The guaranteed (R) configuration (≥95% chemical purity) of this building block is critical for producing all-D-peptide antibiotics such as D-peptide analogs of polymyxin or gramicidin, where even 5% epimeric impurity can reduce antimicrobial potency by >10-fold against Gram-negative pathogens. [1] Direct reductive amination of the aldehyde with D-amino acid side chains circumvents the epimerization-prone two-step sequence required with carboxylic acid precursors, preserving >98% ee at the newly formed stereocenter.

Chemoselective Peptide Macrocyclization via Aldehyde Capture

The aldehyde handle enables one-pot reductive amination macrocyclization strategies that are not feasible with the corresponding acid or amide derivatives. The orthogonal Boc and tert-butyl ester protecting groups allow sequential deprotection and cyclization on-resin, reducing process mass intensity by 20–30% compared to stepwise solution-phase methods that require intermediate purification. [1]

Solid-Phase Synthesis of D-Amino Acid-Containing Peptide Hormone Analogs

In Fmoc-SPPS, the dual orthogonal protecting groups of this compound enable selective C-terminal deprotection (50% TFA) followed by on-resin coupling, while the Boc group remains intact until the final global deprotection step. This orthogonality is essential for constructing D-amino acid-substituted gonadotropin-releasing hormone (GnRH) analogs, where the (R) configuration confers resistance to proteolytic degradation in serum. [1]

Late-Stage Diversification of Peptide Backbones in Medicinal Chemistry

Medicinal chemistry campaigns targeting protease-resistant peptide leads benefit from the aldehyde's versatility: reductive amination with diverse amines proceeds in 65–85% yield while retaining >98% ee, enabling rapid exploration of side-chain SAR without the need to resynthesize the entire peptide from protected monomers. In comparison, analogous diversification starting from the carboxylic acid requires two extra steps and incurs a 15–35% yield penalty per analog. [1]

Quote Request

Request a Quote for Tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.